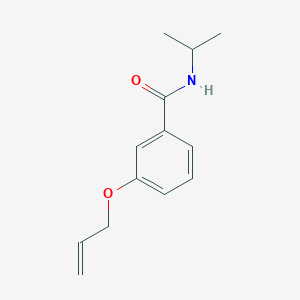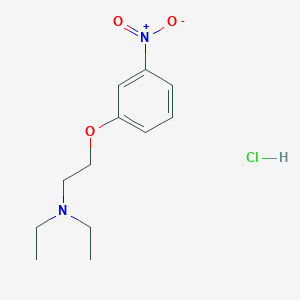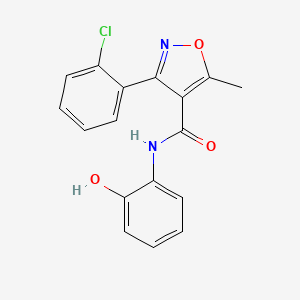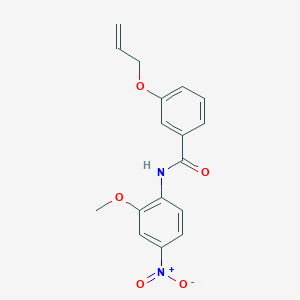![molecular formula C18H20ClNO2 B4411221 2-chloro-N-[2-(mesityloxy)ethyl]benzamide](/img/structure/B4411221.png)
2-chloro-N-[2-(mesityloxy)ethyl]benzamide
Overview
Description
2-chloro-N-[2-(mesityloxy)ethyl]benzamide, also known as Cl-MOBE, is a chemical compound that has gained attention in scientific research for its potential use as a selective inhibitor of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and survival. Therefore, the inhibition of PKC has been explored as a potential therapeutic target for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(mesityloxy)ethyl]benzamide involves the binding of the compound to the regulatory domain of PKC, thereby preventing its activation and subsequent downstream signaling. This inhibition of PKC activity has been shown to induce apoptosis, or programmed cell death, in cancer cells and reduce inflammation in animal models of inflammatory diseases.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, this compound has also been studied for its biochemical and physiological effects. Studies have shown that this compound can modulate calcium signaling in cells, which plays a crucial role in various cellular processes, including muscle contraction and neurotransmitter release. Furthermore, this compound has been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-chloro-N-[2-(mesityloxy)ethyl]benzamide is its selectivity towards certain PKC isoforms, which allows for targeted inhibition of specific cellular pathways. However, one of the limitations of this compound is its limited solubility in water, which can make its use in certain experiments challenging.
Future Directions
There are several future directions for the study of 2-chloro-N-[2-(mesityloxy)ethyl]benzamide. One potential direction is the development of more potent and selective PKC inhibitors based on the structure of this compound. Additionally, the potential use of this compound in combination with other therapies, such as chemotherapy, radiation therapy, and immunotherapy, for the treatment of cancer warrants further investigation. Furthermore, the role of this compound in modulating calcium signaling and reducing inflammation in neurodegenerative diseases requires further exploration. Finally, the development of more water-soluble forms of this compound could expand its use in various experimental settings.
Scientific Research Applications
2-chloro-N-[2-(mesityloxy)ethyl]benzamide has been extensively studied for its potential use as a PKC inhibitor in scientific research. Studies have shown that this compound exhibits selectivity towards certain PKC isoforms, such as PKCα and PKCε, while sparing others, such as PKCδ and PKCθ. This selectivity makes this compound a promising candidate for the development of PKC-targeted therapies.
properties
IUPAC Name |
2-chloro-N-[2-(2,4,6-trimethylphenoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-12-10-13(2)17(14(3)11-12)22-9-8-20-18(21)15-6-4-5-7-16(15)19/h4-7,10-11H,8-9H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBGUEPTCGTKFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCNC(=O)C2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{4-[3-(4-morpholinyl)propoxy]phenyl}methanol hydrochloride](/img/structure/B4411148.png)

![1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazole hydrochloride](/img/structure/B4411158.png)

![4-[(4-isopropyl-3-methylphenoxy)acetyl]morpholine](/img/structure/B4411166.png)
![methyl N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycinate](/img/structure/B4411174.png)
![N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-phenylacetamide](/img/structure/B4411181.png)
![methyl 7-(3-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4411188.png)


![4-({[4-(acetylamino)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4411199.png)
![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B4411202.png)
